An In-depth Technical Guide to Boc-Met(O)-OH: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Boc-Met(O)-OH: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to N-α-(tert-Butoxycarbonyl)-L-methionine sulfoxide (Boc-Met(O)-OH). This compound serves as a valuable building block in peptide synthesis, particularly in strategies aimed at improving the solubility and handling of aggregation-prone peptide sequences.
Chemical Structure and Properties
Boc-Met(O)-OH is a derivative of the amino acid methionine where the sulfur atom is oxidized to a sulfoxide, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification significantly alters the polarity and reactivity of the methionine side chain.
Structure:
Physicochemical Properties
The key physicochemical properties of Boc-Met(O)-OH are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | References |
| CAS Number | 34805-21-5 | [1][2][3] |
| Molecular Formula | C10H19NO5S | [1][2][3] |
| Molecular Weight | 265.33 g/mol | [1][2][3] |
| Appearance | White to off-white or slight yellow to beige solid/powder | [4][5] |
| Melting Point | 116 - 130 °C | [1] |
| pKa | 3.70 ± 0.10 (Predicted) | [1][2] |
| Optical Rotation [α]25/D | +6.5 to +9.5 ° (c=1 in methanol) | [4] |
| Storage Temperature | 2 - 8 °C, Keep in dark place, Sealed in dry | [1][2] |
Solubility
Boc-Met(O)-OH exhibits good solubility in a range of organic solvents, which is advantageous for its use in peptide synthesis. Quantitative solubility data is not widely reported, but qualitative and semi-quantitative information is available.
| Solvent | Solubility | References |
| Chloroform | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | [4][5] |
Spectroscopic Data
1H NMR (400 MHz, MeOD-d4) - Predicted Chemical Shifts:
-
δ 4.1-4.3 (m, 1H): α-CH
-
δ 2.8-3.1 (m, 2H): γ-CH2
-
δ 2.7 (s, 3H): S-CH3
-
δ 2.1-2.4 (m, 2H): β-CH2
-
δ 1.45 (s, 9H): Boc (C(CH3)3)
13C NMR (100 MHz, MeOD-d4) - Predicted Chemical Shifts:
-
δ 174-176: COOH
-
δ 157-159: Boc C=O
-
δ 80-82: Boc C(CH3)3
-
δ 53-55: α-CH
-
δ 50-52: γ-CH2
-
δ 38-40: S-CH3
-
δ 28-30: β-CH2
-
δ 28.5: Boc C(CH3)3
FTIR (KBr) - Characteristic Absorption Bands:
-
3300-2500 cm-1 (broad): O-H stretch of the carboxylic acid
-
~3350 cm-1: N-H stretch of the carbamate
-
~2980, 2930 cm-1: C-H stretch (aliphatic)
-
~1710 cm-1: C=O stretch of the carboxylic acid
-
~1690 cm-1: C=O stretch of the Boc group
-
~1040 cm-1: S=O stretch
Experimental Protocols
This section provides detailed methodologies for the synthesis of Boc-Met(O)-OH and its reduction back to Boc-Met-OH, crucial for its application in peptide synthesis strategies.
Synthesis of Boc-Met(O)-OH from Boc-Met-OH
This protocol describes the oxidation of the thioether in Boc-L-methionine to a sulfoxide using hydrogen peroxide.
Materials:
-
Boc-L-methionine (Boc-Met-OH)
-
Acetic acid
-
30-38% Hydrogen peroxide (H2O2) solution
-
Toluene
-
Drying agent (e.g., P4O10 or anhydrous Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Dissolve Boc-L-methionine in acetic acid (e.g., 1 g of Boc-Met-OH in 7 mL of acetic acid) in a round-bottom flask with stirring.
-
Cool the solution in an ice bath to maintain a constant temperature of approximately 20°C.
-
Slowly add a slight molar excess (approximately 1.2 equivalents) of hydrogen peroxide solution dropwise to the stirred solution. For example, for 1.2 mmol of Boc-Met-OH, add approximately 0.094 mL of 38% H2O2.[2]
-
Continue stirring the reaction mixture at 20°C for 30 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.
-
To remove residual acetic acid, add toluene to the residue and evaporate again under reduced pressure. Repeat this step if necessary.
-
Dry the resulting solid product in a vacuum desiccator over a suitable drying agent to obtain Boc-Met(O)-OH.
Reduction of Boc-Met(O)-OH to Boc-Met-OH
The reduction of the sulfoxide back to the thioether is a key step when Boc-Met(O)-OH is used as a temporary modification in peptide synthesis. This can be achieved both in solution and during the final cleavage from the solid support in solid-phase peptide synthesis (SPPS).
Method 1: Solution-Phase Reduction
This protocol is suitable for the reduction of isolated Boc-Met(O)-OH.
Materials:
-
Boc-Met(O)-OH
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfide (DMS)
-
Ammonium iodide (NH4I)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-Met(O)-OH in trifluoroacetic acid (TFA) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add an excess of dimethyl sulfide (DMS) to the solution.
-
Add a molar excess of ammonium iodide (NH4I). The use of NH4I with DMS has been shown to be effective for the reduction of methionine sulfoxide.[6]
-
Stir the reaction mixture on ice. The reaction progress can be monitored by HPLC or TLC. The reduction can be slow, potentially taking a couple of hours.[7]
-
Once the reduction is complete, the TFA can be removed under a stream of nitrogen or by rotary evaporation (with caution). The work-up procedure will depend on the subsequent use of the product.
Method 2: In-situ Reduction during TFA Cleavage in SPPS
This protocol is integrated into the final cleavage and deprotection step of Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin containing a Met(O) residue
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfide (DMS)
-
Ammonium iodide (NH4I)
-
Scavengers (e.g., thioanisole, anisole, ethanedithiol - EDT) as required by the peptide sequence
-
Cleavage vessel
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail. A typical cocktail for reducing Met(O) during cleavage is a mixture of TFA, scavengers, DMS, and NH4I. For example, a reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I in a ratio of 81:5:5:2.5:3:2:1.5) has been described for Fmoc-SPPS and a similar principle applies to Boc-SPPS.[6]
-
Add the cleavage cocktail to the peptide-resin in a cleavage vessel.
-
Allow the cleavage and reduction reaction to proceed at room temperature for a specified time (e.g., 3 hours).
-
Following the cleavage reaction, filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
Role in Peptide Synthesis and Biological Context
The primary application of Boc-Met(O)-OH is in solid-phase peptide synthesis (SPPS). The oxidation of methionine to its sulfoxide increases the polarity of the side chain. This can be strategically employed to enhance the solubility of hydrophobic and aggregation-prone peptides during their synthesis, thereby improving coupling efficiencies and overall yield. Once the peptide chain is assembled, the methionine sulfoxide can be reduced back to methionine during the final cleavage and deprotection step.
From a biological perspective, methionine oxidation is a post-translational modification that can occur in vivo due to reactive oxygen species (ROS). This oxidation can affect protein structure and function.[8] The body has enzymatic systems, namely methionine sulfoxide reductases (MsrA and MsrB), to reverse this oxidation.[8][9] While Boc-Met(O)-OH itself is a synthetic molecule and not directly involved in biological signaling pathways, its use in synthesizing peptides that mimic or study the effects of methionine oxidation is a valuable research application. Some studies have explored the potential antioxidant properties of the sulfoxide group in related compounds.[10]
Workflow and Signaling Pathway Diagrams
Experimental Workflow: Oxidation and Reduction of Boc-Protected Methionine
The following diagram illustrates the chemical transformations involved in the synthesis of Boc-Met(O)-OH from Boc-Met-OH and its subsequent reduction back to Boc-Met-OH.
Caption: Oxidation of Boc-Met-OH to Boc-Met(O)-OH and its subsequent reduction.
Logical Relationship: Application in Solid-Phase Peptide Synthesis
This diagram outlines the strategic use of Boc-Met(O)-OH in SPPS to overcome challenges associated with hydrophobic peptides.
Caption: Strategic use of Boc-Met(O)-OH in SPPS for hydrophobic peptides.
References
- 1. BOC-MET(O)-OH price,buy BOC-MET(O)-OH - chemicalbook [chemicalbook.com]
- 2. BOC-MET(O)-OH | 34805-21-5 [amp.chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc-D-Met-OH Novabiochem 5241-66-7 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 9. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
